TAK1 Kinase Inhibition Potency (IC₅₀ = 37 nM) Versus Clinically Advanced TAK1 Inhibitor Takinib (IC₅₀ = 9.5 nM)
N-{4-[(Diphenylmethyl)sulfamoyl]phenyl}acetamide inhibits recombinant human TAK1 with an IC₅₀ of 37 nM in a biochemical assay using N-terminal His-tagged human TAK1 (amino acids 1–303)/human TAB1 (amino acids 437–504) expressed in a baculovirus system [1]. The well-characterized reference TAK1 inhibitor Takinib (EDHS-206) exhibits a reported IC₅₀ of 9.5 nM against TAK1 under comparable biochemical conditions . The 3.9-fold potency difference places N-{4-[(diphenylmethyl)sulfamoyl]phenyl}acetamide in the same nanomolar potency tier, making it a viable lower-cost chemical probe candidate for TAK1-dependent pathway interrogation where sub-10-nM potency is not required.
| Evidence Dimension | TAK1 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 37 nM |
| Comparator Or Baseline | Takinib (EDHS-206): IC₅₀ = 9.5 nM |
| Quantified Difference | ~3.9-fold less potent than Takinib; within the same nanomolar potency class |
| Conditions | In vitro biochemical kinase assay; human TAK1–TAB1 complex (baculovirus expression) |
Why This Matters
For researchers conducting TAK1-pathway mechanistic studies or screening cascades, this compound offers a structurally distinct chemotype with confirmed nanomolar target engagement, enabling orthogonal chemical validation of TAK1-dependent phenotypes without relying solely on the pyrimidine- or thienopyrimidinone-based chemotypes that dominate the TAK1 inhibitor landscape.
- [1] BindingDB. BDBM50529793 (CHEMBL4586372). IC₅₀ = 37 nM — Inhibition of N-terminal His-tagged human TAK1 (1–303 aa)/human TAB1 (437–504 aa). (Accessed 2026-05-03). View Source
